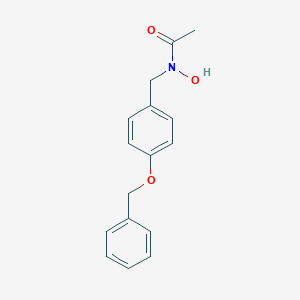

N-(4-Benzyloxybenzyl)acetohydroxamic acid

Vue d'ensemble

Description

Acide acétohydroxamique de N-(4-benzyloxybenzyl), également connu sous le nom de BW-A137C, est un composé organique appartenant à la classe des éthers phénoliques. Ce sont des composés aromatiques contenant un groupe éther substitué par un cycle benzénique. BW-A137C est connu pour son rôle d'inhibiteur de la lipooxygénase et d'inhibiteur de la synthèse des leucotriènes, ce qui le rend important dans le domaine de la pharmacologie .

Méthodes De Préparation

La synthèse du BW-A137C implique plusieurs étapes, généralement en commençant par la préparation de l'intermédiaire benzyloxybenzyl. Cet intermédiaire est ensuite mis à réagir avec l'acide acétohydroxamique dans des conditions spécifiques pour produire le produit final. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine pour faciliter la réaction .

Les méthodes de production industrielle du BW-A137C ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. Ces optimisations peuvent inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

BW-A137C subit plusieurs types de réactions chimiques, notamment :

Oxydation : BW-A137C peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : BW-A137C peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

BW-A137C a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : BW-A137C est utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la lipooxygénase et d'inhibition de la synthèse des leucotriènes.

Biologie : Le composé est utilisé dans des études biologiques pour étudier le rôle des lipooxygénases dans divers processus biologiques.

Médecine : BW-A137C a des applications thérapeutiques potentielles dans le traitement de maladies comme l'asthme et d'autres maladies du système immunitaire en raison de ses effets inhibiteurs sur les lipooxygénases et la synthèse des leucotriènes.

Industrie : Le composé peut être utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans les processus de contrôle de la qualité

Mécanisme d'action

BW-A137C exerce ses effets en inhibant l'activité des lipooxygénases, en particulier la forme leucocytaire de l'enzyme 12-lipooxygénase. Cette inhibition se produit par un mécanisme de type mixte, où BW-A137C se lie aux formes ferreuse et ferrique de l'enzyme. Le composé a une valeur IC(50) d'environ 2 micromolaires, ce qui indique sa puissance en tant qu'inhibiteur .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHNO

- CAS Number : 106328-28-3

- Molecular Weight : 285.32 g/mol

The compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit metalloproteinases, making it a candidate for various therapeutic applications.

1.1. Enzyme Inhibition

N-(4-Benzyloxybenzyl)acetohydroxamic acid has been studied for its potential as an inhibitor of various enzymes, particularly metalloproteinases. These enzymes play significant roles in tissue remodeling and are implicated in cancer metastasis and other diseases.

- Mechanism of Action : The hydroxamic acid moiety acts as a competitive inhibitor by binding to the active site of metalloproteinases, thereby preventing substrate access and subsequent catalysis.

- Case Study : Research has demonstrated that derivatives of hydroxamic acids can effectively inhibit matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. For instance, studies indicate that this compound shows promising results in inhibiting MMP-2 and MMP-9 activity in vitro .

1.2. Anticancer Research

The compound's ability to inhibit specific enzymes makes it a candidate for anticancer drug development. Hydroxamic acids have been shown to induce apoptosis in cancer cells through various pathways.

- Research Findings : In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines by inducing caspase-dependent apoptosis .

2.1. Prodrug Development

This compound can serve as a prodrug, enhancing the bioavailability of active compounds through strategic chemical modifications.

- Prodrug Strategy : By masking the hydroxamate group with lipophilic moieties such as benzyloxybenzyl, researchers have improved oral absorption and pharmacokinetics of the parent drug .

- Case Study : A study involving the synthesis of prodrugs based on hydroxamate derivatives showed improved plasma levels and bioavailability compared to their unmodified counterparts .

3.1. Treatment of Urea-Splitting Bacterial Infections

Similar to acetohydroxamic acid, this compound may be explored for its efficacy against urea-splitting bacterial infections.

- Mechanism : It works by inhibiting urease activity in bacteria, thus reducing ammonia production in the urine, which is beneficial in treating chronic urinary tract infections .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Inhibition | Inhibits metalloproteinases (MMPs) | Reduces activity of MMP-2 and MMP-9 in vitro |

| Anticancer Research | Induces apoptosis in cancer cell lines | Shows cytotoxic effects on various cancer types |

| Drug Delivery Systems | Functions as a prodrug to enhance bioavailability | Improved pharmacokinetics observed with modified derivatives |

| Treatment of Bacterial Infections | Targets urease-producing bacteria | Effective adjunct therapy for chronic urinary tract infections |

Mécanisme D'action

BW-A137C exerts its effects by inhibiting the activity of lipoxygenases, particularly the leukocyte form of the 12-lipoxygenase enzyme. This inhibition occurs through a mixed-type mechanism, where BW-A137C binds to both the ferrous and ferric forms of the enzyme. The compound has an IC(50) value of approximately 2 micromolar, indicating its potency as an inhibitor .

Comparaison Avec Des Composés Similaires

BW-A137C est unique en son genre en ce qu'il inhibe sélectivement la 12-lipooxygénase de type leucocytaire. Des composés similaires comprennent :

N-(4-chlorophényl)-N-hydroxy-N’-(3-chlorophényl)urée : Un autre inhibiteur de la lipooxygénase avec un mécanisme d'action différent.

Acide eicosatétraynoïque : Inhibe l'activation de la 12-lipooxygénase, mais avec une affinité de liaison différente.

Acide 4-(2-oxapentadéca-4-yne)phénylpropanoïque : Un inhibiteur isoformique sélectif de la 12-lipooxygénase de type leucocytaire avec un nouveau mécanisme d'inhibition

BW-A137C se distingue par sa liaison spécifique aux formes ferreuse et ferrique de l'enzyme, ce qui en fait un outil précieux pour étudier l'inhibition de la lipooxygénase et ses applications thérapeutiques potentielles .

Activité Biologique

N-(4-Benzyloxybenzyl)acetohydroxamic acid (BAHA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BAHA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BAHA is characterized by its unique structure, which includes a hydroxamic acid functional group. The chemical formula is with a molecular weight of 273.31 g/mol. Its structure can be represented as follows:

BAHA primarily acts as an enzyme inhibitor, particularly targeting metalloproteinases and other enzymes involved in various biological processes. Hydroxamic acids are known to chelate metal ions, which is crucial for the inhibition of metalloenzymes. This property allows BAHA to interfere with enzymatic reactions that require metal cofactors, thus modulating biological pathways.

Enzyme Inhibition

- Matrix Metalloproteinases (MMPs) : BAHA has shown significant inhibitory activity against MMPs, which are implicated in tissue remodeling and cancer metastasis. By inhibiting these enzymes, BAHA may reduce tumor invasion and metastasis.

- Histone Deacetylases (HDACs) : Some studies suggest that BAHA may also inhibit HDACs, leading to altered gene expression profiles that could have therapeutic implications in cancer treatment.

Biological Activity Overview

The biological activity of BAHA can be summarized in the following table:

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Inhibition of MMPs | Metal ion chelation | Anti-cancer properties |

| Inhibition of HDACs | Altered gene expression | Potential use in cancer therapy |

| Anti-inflammatory effects | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

Case Studies and Research Findings

- Anti-Cancer Activity : A study demonstrated that BAHA effectively inhibited the proliferation of cancer cell lines through its action on MMPs. The results indicated a significant reduction in cell invasion assays when treated with BAHA compared to control groups .

- Inflammation Modulation : Research published in Bioorganic & Medicinal Chemistry highlighted BAHA's role in modulating inflammatory responses. The compound was shown to decrease pro-inflammatory cytokine production in vitro, suggesting potential applications in treating chronic inflammatory conditions .

- Neuroprotective Effects : Preliminary studies have indicated that BAHA may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .

Propriétés

IUPAC Name |

N-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIAYVCOMRXMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147578 | |

| Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106328-28-3 | |

| Record name | N-(4-Benzyloxybenzyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.